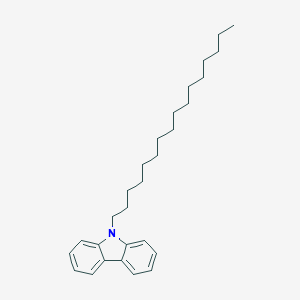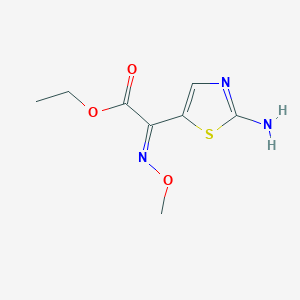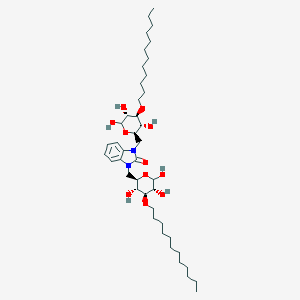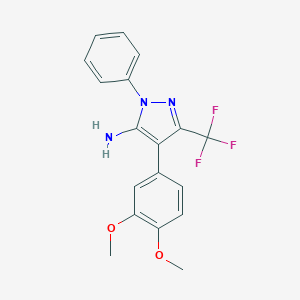
Ethyl 2-methylsulfanyl-4-(phenacylamino)pyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-methylsulfanyl-4-(phenacylamino)pyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrimidine ring, an ethyl ester group, and a methylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methylsulfanyl-4-(phenacylamino)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with an ethyl ester and a methylsulfanyl group under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
Ethyl 2-methylsulfanyl-4-(phenacylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 2-oxo-2-phenylethyl moiety can be reduced to form alcohols.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
科学研究应用
Ethyl 2-methylsulfanyl-4-(phenacylamino)pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 2-methylsulfanyl-4-(phenacylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Ethyl 2-methylsulfanyl-4-(phenacylamino)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl oxo (2-phenylethyl)aminoacetate: Similar structure but lacks the pyrimidine ring.
2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide: Contains a pyridinium ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in various fields of research.
属性
分子式 |
C16H17N3O3S |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
ethyl 2-methylsulfanyl-4-(phenacylamino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H17N3O3S/c1-3-22-15(21)12-9-18-16(23-2)19-14(12)17-10-13(20)11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3,(H,17,18,19) |
InChI 键 |
GIMQQPXXVZQQPU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C(N=C1NCC(=O)C2=CC=CC=C2)SC |
规范 SMILES |
CCOC(=O)C1=CN=C(N=C1NCC(=O)C2=CC=CC=C2)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[2,5-dibutoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290054.png)
![N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxo-1,2-dihydroinden-5-yl]-4-[2,4-bis(3-methylbutyl)phenoxy]butanamide](/img/structure/B290056.png)
![4-(2,4-diisopentylphenoxy)-N-{3-oxo-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2,3-dihydro-1H-inden-5-yl}butanamide](/img/structure/B290058.png)



methanone](/img/structure/B290063.png)
![1,3-bis[[(2R,3R,4S,5R)-4-butoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one](/img/structure/B290065.png)
![5-chloro-1,3-bis[[(2R,3R,4S,5R)-3,5,6-trihydroxy-4-octoxyoxan-2-yl]methyl]benzimidazol-2-one](/img/structure/B290066.png)
![1,3-bis{[4-(decyloxy)-3,5,6-trihydroxytetrahydro-2H-pyran-2-yl]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B290067.png)

![2-benzyl-6a-chloro-5-(chloromethyl)hexahydrocyclopenta[c]pyrrol-1(2H)-one](/img/structure/B290069.png)

![1-benzyl-5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290072.png)
